molecular formula C9H7Cl2N B1349921 1,3-Dichloro-2-(2-isocyanoethyl)benzene CAS No. 602262-86-2

1,3-Dichloro-2-(2-isocyanoethyl)benzene

Cat. No. B1349921
CAS RN: 602262-86-2
M. Wt: 200.06 g/mol
InChI Key: QAHLCZIMISAKKA-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(2-isocyanoethyl)benzene, also known as DCIB, is an organic compound that has been widely used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 140°C. DCIB has been found to be useful in a wide range of applications, including in the synthesis of pharmaceuticals, in the production of polyurethane foams, and in the production of rubber. DCIB is also used in the synthesis of other compounds, such as 1,3-dichloro-2-(2-isocyanoethyl)cyclohexane and 1,3-dichloro-2-(2-isocyanoethyl)cyclohexane-1-oxide.

Scientific Research Applications

Heterocyclic Compounds and Triazine Scaffolds

  • Biological Significance of Triazine : Triazine derivatives, though structurally different, share some synthetic pathways that might be relevant to the research on 1,3-Dichloro-2-(2-isocyanoethyl)benzene. Triazines exhibit a wide range of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. Their potential as core moieties for drug development highlights the importance of heterocyclic compounds in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Benzene Derivatives in Supramolecular Chemistry

  • Applications of Benzene-1,3,5-tricarboxamides (BTAs) : BTAs, by self-assembling into one-dimensional structures, have applications ranging from nanotechnology to polymer processing and biomedical applications. This demonstrates the versatility of benzene derivatives in forming supramolecular assemblies with potential applications in various scientific fields (Cantekin, de Greef, & Palmans, 2012).

Microwave-assisted Synthesis in Modern Chemistry

  • Microwave-assisted Synthesis of Benzoxazoles : This method is utilized to increase diversity and speed in the synthesis of benzoxazole derivatives. Benzoxazoles and their derivatives are important in pharmaceutical chemistry, demonstrating the role of advanced synthesis techniques in the development of new compounds (Özil & Menteşe, 2020).

Insights into Quinoxaline and Isoquinoline Derivatives

  • Quinoxaline and Isoquinoline in Drug Development : Both quinoxaline and isoquinoline derivatives have been explored for their antitumoral properties and a broad range of pharmacological properties. This highlights the ongoing interest in benzene-fused heterocyclic compounds for their potential in modern therapeutics (Pareek & Kishor, 2015); (Danao et al., 2021).

properties

IUPAC Name

1,3-dichloro-2-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLCZIMISAKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374190
Record name 1,3-dichloro-2-(2-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(2-isocyanoethyl)benzene

CAS RN

602262-86-2
Record name 1,3-dichloro-2-(2-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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